4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline
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Overview
Description
4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of multiple aromatic rings and a nitrogen atom, which contributes to its unique chemical properties. It is often used in various scientific research applications due to its structural complexity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the molecular context .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, known for its stimulant properties.
Methamnetamine: A triple monoamine releasing agent and N-methyl analog of naphthylaminopropane.
4-Amino-2-methyl-1-naphthol: A menadione analog used as a vitamin K supplement.
Uniqueness
4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline is unique due to its specific structural features, including multiple aromatic rings and a nitrogen atom
Properties
CAS No. |
91175-22-3 |
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Molecular Formula |
C32H27N |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[4-(2-naphthalen-1-ylethenyl)phenyl]aniline |
InChI |
InChI=1S/C32H27N/c1-24-10-18-29(19-11-24)33(30-20-12-25(2)13-21-30)31-22-15-26(16-23-31)14-17-28-8-5-7-27-6-3-4-9-32(27)28/h3-23H,1-2H3 |
InChI Key |
QOQYYJMWAIBIMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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